3-Hydroxy-3-(P-tolyl)indolin-2-one
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Overview
Description
3-Hydroxy-3-(P-tolyl)indolin-2-one is a compound belonging to the indolin-2-one family, characterized by the presence of a hydroxy group and a p-tolyl group attached to the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Hydroxy-3-(P-tolyl)indolin-2-one involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields . Another method involves the reaction between indolin-2-ones and α-substituted ketones, which can yield 3-hydroxy-3-phenacyloxindole derivatives under mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(P-tolyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-Hydroxy-3-(P-tolyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(P-tolyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of indolin-2-one have been shown to inhibit nitric oxide production, which is related to their anti-inflammatory activity . The compound may also interact with transcription factors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Hydroxy-3-(P-tolyl)indolin-2-one can be compared with other similar compounds, such as:
3-Hydroxy-3-phenylindolin-2-one: Similar structure but with a phenyl group instead of a p-tolyl group.
3-Hydroxy-3-(2-oxopropyl)indolin-2-one: Contains an oxopropyl group, known for its nitric oxide inhibitory activity.
3-Hydroxy-3-(indol-3-yl)indolin-2-one: Features an indol-3-yl group, showing diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-10-6-8-11(9-7-10)15(18)12-4-2-3-5-13(12)16-14(15)17/h2-9,18H,1H3,(H,16,17) |
InChI Key |
DJTQAQQIHFIXPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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